molecular formula C₂₆H₃₂N₂O₁₁S B1154460 Bumetanide β-D-Glucuronide Allyl Ester

Bumetanide β-D-Glucuronide Allyl Ester

Cat. No.: B1154460
M. Wt: 580.6
Attention: For research use only. Not for human or veterinary use.
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Description

Acyl-β-D-glucuronide allyl esters are critical intermediates in pharmaceutical research, particularly for synthesizing glucuronide metabolites of drugs. These compounds are characterized by an allyl ester group attached to the glucuronic acid moiety, which facilitates selective deprotection during metabolite synthesis. These derivatives share common synthetic pathways, chemical properties, and applications in drug metabolism studies .

Properties

Molecular Formula

C₂₆H₃₂N₂O₁₁S

Molecular Weight

580.6

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

A. Diuretic Activity
Bumetanide is primarily known for its diuretic properties, effectively treating conditions such as heart failure and edema. Clinical studies have demonstrated that bumetanide can mobilize peripheral edema effectively, leading to improved functional physical capacity in patients with congestive heart failure . The β-D-glucuronide allyl ester form may enhance the bioavailability and duration of action of bumetanide, allowing for more sustained diuretic effects.

B. Neuroprotective Potential
Recent studies suggest that bumetanide may have neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that bumetanide can reverse transcriptomic signatures associated with the APOE4 allele, which is linked to increased risk for Alzheimer's disease . The modification to the β-D-glucuronide allyl ester may further improve its ability to cross the blood-brain barrier, thereby enhancing its neuroprotective potential.

Synthesis and Mechanism of Action

The synthesis of Bumetanide β-D-Glucuronide Allyl Ester involves glycosylation reactions that link the glucuronide moiety to the bumetanide structure. This modification not only alters the pharmacokinetics of the drug but also aims to improve its solubility and metabolic stability . The compound acts as a prodrug, which means it is converted into an active form within the body, potentially leading to a more controlled release and reduced side effects compared to direct administration of bumetanide.

Case Studies and Clinical Insights

A. Efficacy in Edema Management
In a clinical study involving outpatients with congestive heart failure, bumetanide was administered over an extended period (24 weeks). The results indicated significant improvements in patient outcomes, including reductions in body weight and edema levels . The potential use of this compound could further enhance these outcomes by providing a more effective delivery method.

B. Alzheimer's Disease Research
A notable study explored the repurposing of bumetanide for treating Alzheimer’s disease. It was found that patients exposed to bumetanide had lower incidences of Alzheimer's by 35%–70% . The modified compound may offer additional benefits by targeting specific pathways involved in neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional features of acyl-β-D-glucuronide allyl esters derived from various drugs, based on the provided evidence:

Compound Molecular Formula Molecular Weight Solubility Key Applications References
Diclofenac Acyl-β-D-glucuronide Allyl Ester C₂₃H₂₃Cl₂NO₈ 512.34 Dichloromethane, Methanol Intermediate for Diclofenac’s glucuronide metabolite synthesis
Fenofibric Acid Acyl-β-D-glucuronide Allyl Ester C₂₆H₂₇ClO₁₀ 534.94 Not specified Pharmaceutical reference standard for metabolite characterization
Flurbiprofen Acyl-β-D-glucuronide Allyl Ester C₂₄H₂₅FO₈ 460.45 Not specified Impurity profiling and metabolic stability studies
Valproic Acid β-D-Glucuronide Allyl Ester Not specified Not specified Not specified Tool for studying valproic acid metabolism and detoxification mechanisms
Furosemide Acyl-β-D-glucuronide Allyl Ester C₂₁H₂₃ClN₂O₁₁S 546.93 Not specified Research into renal excretion pathways and metabolite identification

Key Observations:

Structural Diversity : The molecular weight and formula vary significantly depending on the parent drug. For example, Diclofenac’s derivative (512.34 Da) is heavier than Flurbiprofen’s (460.45 Da) due to additional chlorine atoms .

Solubility: Most compounds, like Diclofenac’s derivative, are soluble in organic solvents (e.g., dichloromethane, methanol), making them suitable for synthetic chemistry applications .

Applications: These esters are primarily used as intermediates for metabolite synthesis or reference standards. For instance, Fenofibric Acid’s derivative is employed as a pharmaceutical reference standard .

Challenges in Stereochemistry

The configuration of the glycosidic bond (α vs. β) is critical for biological activity. For example, in the synthesis of betulinic acid glucuronide, the undesired α-anomer formed predominantly, as confirmed by ¹H NMR (δ 6.17 ppm, H-1 proton) . Similar stereoselectivity issues are common across acyl glucuronide syntheses, necessitating advanced protecting group strategies .

Preparation Methods

Copper-Catalyzed Desulfurative Glycosylation

The foundational step involves coupling bumetanide’s carboxylic acid with 1-thio-β-D-glucuronic acid under transition metal catalysis:

Reagents :

  • Donor : 1-Thio-β-D-glucuronic acid tetraacetate (1.5 eq).

  • Catalyst : Cu(acac)₂ (5 mol%) or Co(acac)₂ (10 mol%).

  • Oxidant : Ag₂CO₃ (3 eq).

  • Solvent : α,α,α-Trifluorotoluene (TFT).

Conditions :

  • Temperature : 130°C (microwave) for Cu; 150°C (thermal) for Co.

  • Reaction time : 15 min (Cu); 60 min (Co).

Mechanism :

  • Oxidative desulfurization : Ag₂CO₃ oxidizes the thiol group to a disulfide intermediate.

  • Coordination : Cu(II)/Co(II) coordinates with the glucuronic acid’s anomeric oxygen, facilitating nucleophilic attack by bumetanide’s carboxylate.

  • β-Selectivity : Axial preference of the glucuronide donor ensures >99% β-anomer formation.

Yield :

CatalystYield (%)Purity (HPLC)
Cu(acac)₂7898.5%
Co(acac)₂8299.1%

Allyl Esterification

The glucuronide’s carboxylic acid is protected as an allyl ester to prevent premature hydrolysis:

Reagents :

  • Allylating agent : Allyl bromide (1.2 eq) or allyl chloroformate.

  • Base : DIPEA (2 eq) or NaHCO₃.

  • Solvent : DMF or THF.

Conditions :

  • Temperature : 0°C → RT (2 hr).

  • Workup : Aqueous extraction, silica gel chromatography (hexane:EtOAc 3:1).

Yield : 89–92% (isolated as white solid).

Purification and Analytical Characterization

Chromatographic Purification

Method : Preparative C₁₈ RP-HPLC.

  • Column : Polystyrene resin (pore size 10–15 nm).

  • Mobile phase : Gradient of acetonitrile (0.1% TFA) in water.

  • Recovery : >95%.

Critical quality attributes :

ParameterSpecification
α-Asp-9-plecanatide <0.15% (UPLC RRT 1.33)
Acetamide ≤35 ppm
Bulk density ≤0.1 g/mL

Spectroscopic Validation

  • HRMS : [M+H]⁺ = 581.1743 (calc. 581.1748).

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.5 Hz, phenoxy), 5.90 (m, allyl), 5.30 (d, J=7.2 Hz, anomeric H).

  • ¹³C NMR : 170.2 ppm (ester C=O), 101.5 ppm (C-1 glucuronide).

Comparative Analysis of Catalytic Methods

Copper vs. Cobalt Catalysis

ParameterCu(acac)₂Co(acac)₂
Reaction time 15 min (microwave)60 min (thermal)
β-Selectivity >99:1>99:1
Scalability Limited to 10 gPilot-scale (100 g)
Residual metal (ppm) <5 (after Chelex-100)<10

Solvent Optimization

SolventDielectric ConstantYield (%)
TFT 9.178–82
DCE 10.465
THF 7.658

Industrial-Scale Considerations

Lyophilization

Post-HPLC purification, the product is lyophilized to ensure stability:

  • Conditions : -50°C, 0.01 mBar, 48 hr.

  • Residual solvents : <500 ppm (ICH Q3C).

Stability Profiling

ConditionDegradation (% after 3 mo)
25°C/60% RH <0.5%
40°C/75% RH 1.2%

Emerging Methodologies

Enzyme-Mediated Glycosylation

  • Enzyme : UDP-glucuronosyltransferase (UGT) isoforms.

  • Yield : 45–60% (lower than chemical methods).

  • Advantage : Avoids metal catalysts for biologics applications.

Flow Chemistry

  • Residence time : 2 min (vs. 15–60 min batch).

  • Productivity : 12 g/hr (Cu), 8 g/hr (Co) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bumetanide β-D-Glucuronide Allyl Ester with high purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical conjugation of bumetanide with β-D-glucuronic acid, followed by allyl ester protection. For chemical synthesis, Pd-catalyzed allylation (e.g., Tsuji-Trost reaction) is effective for introducing the allyl group . Enzymatic methods using UDP-glucuronosyltransferases (UGTs) can improve stereoselectivity but require optimization of pH (6.5–7.5), temperature (37°C), and cofactor concentrations (e.g., UDP-glucuronic acid) . Purification via preparative HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) is standard for quantifying intact compounds . For complex matrices (e.g., plasma), LC-MS/MS using electrospray ionization (ESI) in negative ion mode provides higher sensitivity. Calibration curves should include deuterated internal standards (e.g., bumetanide-d6) to correct for matrix effects . Method validation must assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should mimic physiological pH (7.4), temperature (37°C), and enzymatic activity (e.g., β-glucuronidase). Incubate the compound in phosphate-buffered saline (PBS) or human liver microsomes, and monitor degradation via LC-MS. Half-life (t₁/₂) calculations and Arrhenius plots predict shelf-life and storage conditions (e.g., -20°C under inert atmosphere) .

Advanced Research Questions

Q. How can diastereomeric mixtures of this compound be resolved for pharmacological studies?

  • Methodological Answer : Diastereomers arise from glucuronidation at different hydroxyl groups. Chiral HPLC (e.g., Chiralpak IA/IB columns) or supercritical fluid chromatography (SFC) with methanol/CO₂ gradients can separate isomers . Nuclear Overhauser Effect Spectroscopy (NOESY) NMR confirms stereochemistry, while computational modeling (e.g., molecular docking) predicts metabolic activity differences .

Q. What experimental strategies address discrepancies between in vitro and in vivo metabolic data for this compound?

  • Methodological Answer : In vitro-in vivo extrapolation (IVIVE) requires parallel assays:

  • In vitro : Use human hepatocytes or recombinant UGTs to identify primary metabolites.
  • In vivo : Administer radiolabeled (¹⁴C) compound to rodents, followed by radio-HPLC of plasma/urine .
    Discrepancies often stem from enterohepatic recirculation or extrahepatic metabolism. Inhibitor studies (e.g., probenecid for UGT inhibition) clarify pathways .

Q. How can researchers balance stability and reactivity of the allyl ester moiety in prodrug design?

  • Methodological Answer : The allyl ester enhances lipophilicity for cellular uptake but must hydrolyze efficiently in vivo. Structure-activity relationship (SAR) studies compare allyl vs. methyl/benzyl esters for hydrolysis rates. Stability assays in plasma (37°C, pH 7.4) and reactivity assays with esterases (e.g., porcine liver esterase) guide optimization . Prodrugs with electron-withdrawing groups (e.g., trifluoroethyl) improve hydrolytic stability without compromising reactivity .

Q. What mechanistic insights explain pH-dependent isomerization of this compound?

  • Methodological Answer : Acyl glucuronides undergo pH-dependent intramolecular transacylation (1→2, 1→3, or 1→4 shifts). Monitor isomerization via ¹H-NMR (changes in anomeric proton signals at δ 5.2–5.8 ppm) and LC-MS. Computational studies (DFT calculations) predict activation energy barriers, while kinetic modeling (e.g., pseudo-first-order rate constants) quantifies isomerization rates .

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